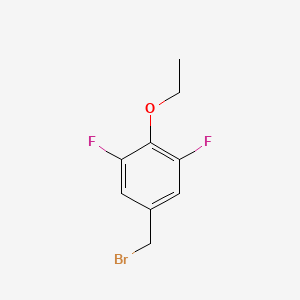

4-Ethoxy-3,5-difluorobenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-ethoxy-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-13-9-7(11)3-6(5-10)4-8(9)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMOQKHETBGLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256735 | |

| Record name | 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-38-2 | |

| Record name | 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2-ethoxy-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-3,5-difluorobenzyl bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-3,5-difluorobenzyl bromide (CAS No: 1017779-38-2), a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document consolidates information on its predicted chemical and physical properties, details a robust, proposed synthetic pathway from commercially available precursors, and explores its expected reactivity and potential applications. The guide also outlines essential safety and handling protocols based on the known characteristics of structurally related benzyl bromides. This document serves as a foundational resource for researchers looking to incorporate the unique 4-ethoxy-3,5-difluorobenzyl moiety into novel molecular architectures.

Introduction: The Strategic Value of Fluorinated Benzyl Bromides in Synthesis

Benzyl bromides are a cornerstone class of reagents in organic synthesis, prized for their ability to introduce a benzyl group through nucleophilic substitution reactions. The incorporation of fluorine atoms and other functional groups onto the aromatic ring significantly modulates the reactivity and physicochemical properties of these molecules. Fluorine, with its high electronegativity and relatively small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of an ethoxy group, in conjunction with two fluorine atoms meta to the bromomethyl group in this compound, presents a unique electronic and steric profile. This substitution pattern is anticipated to confer a balance of reactivity and stability, making it a valuable intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery.

This guide aims to provide a detailed technical overview of this compound, addressing its core chemical properties, a plausible and detailed synthetic route, its expected reactivity, and potential applications.

Core Chemical and Physical Properties

While experimental data for this compound is not widely published, we can predict its properties based on its structure and data from analogous compounds.

| Property | Value | Source/Basis |

| CAS Number | 1017779-38-2 | [2] |

| Molecular Formula | C₉H₉BrF₂O | [2] |

| Molecular Weight | 251.07 g/mol | [2] |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid at room temperature. | Based on analogous compounds like 3,5-difluorobenzyl bromide.[2] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, diethyl ether, and ethyl acetate. | General property of benzyl bromides. |

| Stability | Light and moisture sensitive.[3] | General property of benzyl bromides. |

Proposed Synthesis of this compound

A logical and efficient synthesis of this compound can be envisioned in a two-step sequence starting from the commercially available 3,5-difluorophenol. This pathway involves the synthesis of the key intermediate, (4-Ethoxy-3,5-difluorophenyl)methanol, followed by its bromination.

Logical Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of (4-Ethoxy-3,5-difluorophenyl)methanol

The synthesis of the precursor alcohol can be achieved through a three-step process starting from 3,5-difluorophenol.

Protocol:

-

Ethylation of 3,5-Difluorophenol:

-

To a solution of 3,5-difluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

-

Add ethyl iodide or ethyl bromide (1.2 eq) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude 1-ethoxy-3,5-difluorobenzene by distillation or column chromatography.

-

-

Formylation of 1-Ethoxy-3,5-difluorobenzene:

-

This step can be achieved via a Vilsmeier-Haack or a related formylation reaction.

-

Cool a solution of DMF (3.0 eq) in an inert solvent like dichloromethane to 0 °C.

-

Slowly add phosphorus oxychloride (1.2 eq) and stir for 30 minutes.

-

Add a solution of 1-ethoxy-3,5-difluorobenzene (1.0 eq) in dichloromethane and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by pouring it onto ice-water and neutralize with a base like sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting 4-ethoxy-3,5-difluorobenzaldehyde by column chromatography.

-

-

Reduction of 4-Ethoxy-3,5-difluorobenzaldehyde:

-

Dissolve 4-ethoxy-3,5-difluorobenzaldehyde (1.0 eq) in a solvent such as methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield (4-Ethoxy-3,5-difluorophenyl)methanol.

-

Step 2: Bromination of (4-Ethoxy-3,5-difluorophenyl)methanol

The conversion of the benzylic alcohol to the corresponding bromide is a standard transformation that can be accomplished using several reagents. Two common and effective methods are the Appel reaction and the use of phosphorus tribromide.

Protocol 1: Appel Reaction (CBr₄/PPh₃)

This method is known for its mild reaction conditions.

-

Dissolve (4-Ethoxy-3,5-difluorophenyl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in an anhydrous solvent like dichloromethane or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triphenylphosphine (1.2 eq) portion-wise, keeping the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) to separate the product from triphenylphosphine oxide.

Protocol 2: Using Phosphorus Tribromide (PBr₃)

This is a classic and often high-yielding method for this transformation.

-

Dissolve (4-Ethoxy-3,5-difluorophenyl)methanol (1.0 eq) in an anhydrous aprotic solvent such as diethyl ether or dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise. Caution: The reaction can be exothermic.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours. Monitor by TLC.

-

Carefully quench the reaction by pouring it into ice-water.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.

Reactivity and Synthetic Utility

This compound is an electrophilic compound, with the benzylic carbon being susceptible to nucleophilic attack, leading to the displacement of the bromide ion.

Reactivity Profile

Caption: Expected reactivity pathways for this compound.

The two fluorine atoms at the 3 and 5 positions are electron-withdrawing groups, which can slightly increase the electrophilicity of the benzylic carbon, potentially enhancing its reactivity towards nucleophiles compared to non-fluorinated analogues. The ethoxy group at the 4-position is an electron-donating group, which may slightly counteract this effect. This electronic balance makes it a versatile reagent for various synthetic transformations, including:

-

O-Alkylation: Reaction with alcohols or phenols in the presence of a base to form ethers.

-

N-Alkylation: Reaction with primary or secondary amines to yield the corresponding benzylated amines.

-

C-Alkylation: Reaction with carbanions, such as those derived from malonic esters, to form new carbon-carbon bonds.

-

Formation of Esters: Reaction with carboxylate salts to produce benzyl esters, which can serve as protecting groups.

Potential Applications in Drug Discovery and Materials Science

While no specific applications for this compound have been documented, its structural motifs suggest significant potential in several areas of research and development.

-

Medicinal Chemistry: The introduction of the 4-ethoxy-3,5-difluorobenzyl moiety can be a valuable strategy in lead optimization. The fluorine atoms can block metabolic oxidation at the 3 and 5 positions of the benzene ring, potentially improving the pharmacokinetic profile of a drug candidate. The ethoxy group can participate in hydrogen bonding interactions with biological targets and fine-tune the lipophilicity of the molecule.

-

Agrochemicals: Similar to pharmaceuticals, the presence of fluorine can enhance the biological activity and metabolic stability of pesticides and herbicides.

-

Materials Science: Fluorinated organic molecules are of interest in the development of materials with specific properties, such as liquid crystals and polymers with enhanced thermal stability and chemical resistance.

Safety, Handling, and Storage

As with all benzyl bromides, this compound should be handled with appropriate safety precautions.

-

Hazard Class: Expected to be a corrosive and lachrymatory compound.[4]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid inhalation of vapors. It is light and moisture-sensitive, so it should be handled under an inert atmosphere where possible.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3][5] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. Its unique substitution pattern offers a valuable tool for chemists aiming to introduce a metabolically stabilized and electronically tuned benzyl moiety into target molecules. This guide provides a comprehensive theoretical framework for its properties, a detailed and practical synthetic approach, and an overview of its potential applications. As research in fluorinated compounds continues to expand, reagents like this compound are poised to play an increasingly important role in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

CP Lab Safety. This compound, 95% Purity, C9H9BrF2O, 1 gram. Available from: [Link]

-

ChemWhat. 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. Available from: [Link]

-

Xiamen Equation Chemical Co., Ltd. What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. Available from: [Link]

-

Odyssey Organics. The Versatility of 3,4-Difluorobenzyl Bromide in Organic Chemistry. Available from: [Link]

-

Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available from: [Link]

-

Organic Chemistry Portal. Appel Reaction. Available from: [Link]

-

Master Organic Chemistry. PBr3 and SOCl2. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxy-3,5-difluorobenzyl bromide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-Ethoxy-3,5-difluorobenzyl bromide, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process commencing from commercially available 3,5-difluoro-4-hydroxybenzaldehyde. Each synthetic step, including a Williamson ether synthesis for ethoxylation, a sodium borohydride reduction of the aldehyde, and the final bromination of the resulting benzyl alcohol, is detailed with underlying mechanistic considerations and field-proven insights. Furthermore, this guide outlines the expected characterization of the target molecule and its key intermediates using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The protocols described herein are designed to be self-validating, providing researchers with the necessary information to replicate, troubleshoot, and adapt these procedures for their specific applications.

Introduction and Strategic Importance

Fluorinated organic molecules are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, this compound, incorporates a unique combination of a difluorinated benzene ring, an ethoxy group, and a reactive benzyl bromide moiety. This trifecta of functional groups makes it an attractive intermediate for the synthesis of a diverse range of more complex molecules. The ethoxy group can enhance solubility and modulate electronic properties, while the difluoro substitution pattern provides a specific steric and electronic environment. The benzyl bromide functionality serves as a versatile electrophilic handle for introducing the 4-ethoxy-3,5-difluorobenzyl motif into various molecular scaffolds through nucleophilic substitution reactions.

This guide provides a logical and experimentally sound approach to the synthesis of this valuable compound, empowering researchers to access it for their discovery programs.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in three sequential steps starting from 3,5-difluoro-4-hydroxybenzaldehyde. The overall synthetic workflow is depicted below.

(HO)C6H2F2(CHO) + C2H5Br + K2CO3 → (C2H5O)C6H2F2(CHO) + KBr + KHCO3

(C2H5O)C6H2F2(CHO) + NaBH4 → (C2H5O)C6H2F2(CH2OH)

3 (C2H5O)C6H2F2(CH2OH) + PBr3 → 3 (C2H5O)C6H2F2(CH2Br) + H3PO3

"4-Ethoxy-3,5-difluorobenzyl bromide" CAS number 1017779-38-2

An In-Depth Technical Guide to 4-Ethoxy-3,5-difluorobenzyl bromide (CAS 1017779-38-2): A Key Intermediate for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1017779-38-2), a highly functionalized halogenated building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the strategic importance of this reagent, its physicochemical properties, a proposed synthetic pathway with mechanistic insights, and its characteristic reactivity. Furthermore, this guide outlines detailed protocols for its synthesis and subsequent application in nucleophilic substitution reactions, emphasizing safe handling and storage procedures. The unique combination of an ethoxy group, two fluorine atoms, and a reactive benzyl bromide moiety makes this compound a valuable synthon for introducing specific pharmacophoric features, thereby accelerating the discovery of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Benzyl Halides in Medicinal Chemistry

The incorporation of halogen atoms, particularly fluorine and bromine, into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine substitution can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity. Concurrently, introducing a bromine atom not only influences these properties but also serves as a versatile synthetic handle and can facilitate "halogen bonding"—a non-covalent interaction that can enhance drug-target engagement.[1] The strategic advantage of "bromination" can include an increase in therapeutic activity and a beneficial effect on the drug's metabolism and duration of action.[1]

This compound emerges as a sophisticated building block that capitalizes on these principles. It provides a pre-functionalized aromatic core where:

-

Two fluorine atoms flank the ethoxy group, creating a unique electronic environment that modulates the reactivity of the benzylic position and influences intermolecular interactions.

-

An ethoxy group acts as a hydrogen bond acceptor and can improve pharmacokinetic properties.

-

A benzyl bromide functional group serves as a potent electrophile, enabling covalent linkage to a wide array of nucleophiles under predictable and controlled conditions.[2]

This reagent is therefore not merely a simple alkylating agent but a carefully designed synthon for constructing complex molecular architectures, making it particularly relevant in the synthesis of novel anticancer, anti-inflammatory, and antimicrobial agents.[3][4]

Physicochemical & Spectroscopic Profile

The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its effective use and storage.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1017779-38-2 | [5][6] |

| Molecular Formula | C₉H₉BrF₂O | [5][7] |

| Molecular Weight | 251.07 g/mol | [7][8] |

| Synonyms | 4-Ethoxy-3,5-difluorobenzylbromide | [5] |

| Appearance | Solid (Expected) | [8] |

Spectroscopic Characterization (Expected)

While specific spectral data is not publicly cataloged, the structure of this compound allows for a confident prediction of its key spectroscopic signatures, which are essential for reaction monitoring and quality control.

-

¹H NMR: The proton spectrum is expected to show a triplet at ~1.4 ppm (3H, -OCH₂CH ₃), a quartet at ~4.1 ppm (2H, -OCH ₂CH₃), a singlet at ~4.5 ppm (2H, -CH ₂Br), and a multiplet (likely a doublet or triplet due to coupling with fluorine) in the aromatic region of ~6.8-7.2 ppm (2H).

-

¹³C NMR: Key signals would include the benzylic carbon (-C H₂Br) around 30-35 ppm, the aliphatic carbons of the ethoxy group (~15 ppm and ~65 ppm), and multiple aromatic carbons. The carbons directly bonded to fluorine will exhibit large C-F coupling constants, and their chemical shifts will be significantly influenced by the halogen atoms.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹, C-O-C stretching for the ether linkage around 1200-1250 cm⁻¹, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region. The C-Br stretch is typically found at lower frequencies (500-600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks (M⁺ and M+2) at m/z 250 and 252. A prominent fragment would be the loss of Br•, resulting in the 4-ethoxy-3,5-difluorobenzyl cation at m/z 171.

Synthesis & Mechanistic Considerations

A robust and logical synthetic route to this compound can be designed from commercially available precursors. The proposed pathway below emphasizes common, high-yielding transformations familiar to synthetic chemists.

Rationale Behind the Synthetic Design

This multi-step synthesis is designed for efficiency and control.

-

Formylation: Starting with 3,5-difluorophenol, formylation is directed ortho to the hydroxyl group due to its strong activating and directing effects, yielding the key aldehyde intermediate.

-

Ethylation: A standard Williamson ether synthesis is employed to install the ethoxy group.[9] Using ethyl iodide and potassium carbonate is a cost-effective and reliable method. The base (K₂CO₃) deprotonates the phenol, and the resulting phenoxide attacks the ethyl iodide in an Sₙ2 reaction.

-

Reduction: The selective reduction of the aldehyde to a primary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is chosen for its mildness, ensuring that the aromatic fluorine atoms and the ether linkage remain untouched.

-

Bromination: The final conversion of the benzyl alcohol to the target benzyl bromide is best accomplished using an Appel reaction (CBr₄ and PPh₃). This method proceeds under mild, neutral conditions, avoiding the strong acids required for other methods (e.g., HBr/H₂SO₄) that could potentially cleave the ether or cause side reactions.[2]

Experimental Protocol: Bromination of (4-Ethoxy-3,5-difluorophenyl)methanol

This protocol describes the final, critical step of the synthesis. It is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

-

(4-Ethoxy-3,5-difluorophenyl)methanol (1.0 eq)

-

Carbon tetrabromide (CBr₄) (1.5 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Silica Gel

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve (4-Ethoxy-3,5-difluorophenyl)methanol and triphenylphosphine in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of CBr₄.

-

Reagent Addition: Add carbon tetrabromide portion-wise to the stirred solution over 15-20 minutes. A color change to pale yellow or orange is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates completion.

-

Workup: Upon completion, add hexanes directly to the reaction mixture. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.[2]

-

Filtration: Filter the mixture through a pad of Celite or a short plug of silica gel, washing thoroughly with additional hexanes to recover all the product.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.

-

Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.2.

Reactivity & Synthetic Applications

The synthetic utility of this compound stems from its nature as a potent electrophile. The benzylic carbon is readily attacked by a wide range of nucleophiles, displacing the bromide leaving group.

Electronic Effects on Reactivity

The reactivity is modulated by the substituents on the aromatic ring. The two electron-withdrawing fluorine atoms slightly destabilize the benzylic carbocation that would form in an Sₙ1 pathway, potentially favoring an Sₙ2 mechanism. However, the electron-donating ethoxy group at the para-position helps to stabilize the positive charge buildup during the transition state of either pathway. This electronic balance makes the compound highly reactive yet generally stable enough to handle and store.

Protocol: Synthesis of a Benzylamine Derivative

This protocol demonstrates a typical application of the title compound in forming a C-N bond, a critical linkage in many pharmaceutical agents.

Materials:

-

This compound (1.0 eq)

-

Aniline (or other primary/secondary amine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Setup: To a solution of the amine in acetonitrile, add potassium carbonate. This base will act as a proton scavenger for the HBr generated during the reaction.

-

Addition: Add a solution of this compound in acetonitrile dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 4-12 hours. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-benzylated amine.

Safe Handling, Storage, and Disposal

Like most benzyl bromides, this compound must be handled with care due to its hazardous properties. Adherence to strict safety protocols is mandatory.

Hazard Identification & GHS Classification

Based on closely related analogs like 3,5-difluorobenzyl bromide and 4-fluorobenzyl bromide, the following hazards are expected.[10][11]

| Hazard | GHS Classification | Precautionary Statement | Source(s) |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P280, P303+P361+P353, P305+P351+P338 | [10][11] |

| Combustibility | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames | |

| Corrosive to Metals | H290: May be corrosive to metals | P234: Keep only in original container | [12] |

| Lachrymatory | Lachrymatory (Tear-inducing) | Use in a chemical fume hood | [13] |

Handling and Storage Recommendations

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[14][15] An emergency eye wash station and safety shower must be readily accessible.[16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[16][17]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from heat and sources of ignition.[14][15] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.[14]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.

Conclusion

This compound is a highly valuable and specialized reagent for chemical synthesis. Its unique substitution pattern offers medicinal chemists a powerful tool to introduce a trifecta of desirable features—metabolic stability from fluorine, versatile reactivity from the benzyl bromide, and modulated polarity from the ethoxy group. The synthetic pathways and reaction protocols described herein provide a practical framework for researchers to leverage this compound in their discovery programs. With a thorough understanding of its properties, reactivity, and handling requirements, this compound can serve as a key building block in the development of next-generation therapeutics.

References

-

PubChem. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896. PubChem. [Link]

-

Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

-

PrepChem.com. Synthesis of 3,5-difluorobenzaldehyde. PrepChem.com. [Link]

-

Semantic Scholar. Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Semantic Scholar. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

-

ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. ResearchGate. [Link]

-

Medical University of Lublin. Introducing bromine to the molecular structure as a strategy for drug design. Medical University of Lublin Journals. [Link]

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

PubChem. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021. PubChem. [Link]

-

PubMed Central. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. [Link]

-

Alichem. This compound, 95% Purity, C9H9BrF2O, 1 gram. Alichem. [Link]

-

Arctom. CAS NO. 1017779-38-2 | this compound. Arctom. [Link]

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. Page loading... [wap.guidechem.com]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 3-Ethoxy-2,4-difluorobenzyl bromide | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 10. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,5-Difluorobenzyl Bromide | 141776-91-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 13. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

"4-Ethoxy-3,5-difluorobenzyl bromide" solubility and stability

Abstract

4-Ethoxy-3,5-difluorobenzyl bromide is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. The success of these synthetic routes is profoundly dependent on the solubility and stability of this reagent. This technical guide offers a detailed examination of these two critical parameters. We will explore the solubility of this compound across a variety of common organic solvents and elaborate on its stability profile under diverse storage and reaction conditions. This document is designed as a practical resource for researchers, chemists, and formulation scientists to optimize the handling, storage, and application of this versatile building block. By integrating established data with recommended experimental protocols, this guide endeavors to provide a deeper understanding of the physicochemical properties of this compound, thereby facilitating more efficient and robust chemical processes.

Introduction: The Synthetic Importance of this compound

This compound is a highly valued building block in organic synthesis, primarily owing to its reactive benzyl bromide functional group. This moiety renders it an excellent electrophile for the introduction of the 4-ethoxy-3,5-difluorobenzyl group into target molecules. The presence of fluorine atoms on the benzene ring significantly modulates the electronic properties of the molecule, which can confer enhanced metabolic stability and improved bioavailability to the final active pharmaceutical ingredient (API).

The strategic role of this compound in synthetic chemistry underscores the necessity for a thorough comprehension of its fundamental physicochemical characteristics. Solubility is a determining factor in the selection of appropriate solvents for reactions and purifications, thereby influencing reaction kinetics and overall yield. Stability, conversely, is of utmost importance for guaranteeing the integrity of the starting material and the reproducibility of synthetic outcomes. The degradation of this compound can result in the formation of impurities that may prove challenging to remove and could potentially compromise subsequent synthetic steps.

This guide will systematically investigate the solubility and stability of this compound, offering practical insights for laboratory applications.

Solubility Profile: A Comprehensive Solvent Analysis

The solubility of a chemical reagent is a cornerstone of designing efficient and scalable synthetic protocols. An appropriately chosen solvent will ensure complete dissolution of the reactants, thereby promoting optimal molecular interactions and leading to enhanced reaction rates and yields. The adage "like dissolves like" provides a foundational principle for predicting solubility. The molecular structure of this compound, which features both polar (the ethoxy and benzyl bromide groups) and non-polar (the benzene ring) regions, suggests that its solubility will be varied across a range of solvents.

Recommended Solvents and General Solubility Characteristics

Based on its chemical architecture, this compound is predicted to be soluble in a wide array of common organic solvents. The polar ether and bromide functionalities suggest good solubility in polar aprotic solvents. The aromatic ring and the ethyl group of the ethoxy moiety indicate that it should also dissolve well in many non-polar and moderately polar solvents. Conversely, its solubility in water is anticipated to be negligible due to the predominantly non-polar character of the molecule.

Quantitative Solubility Data

While exhaustive, publicly accessible quantitative solubility data for this compound is not extensive, its solubility can be inferred from its structural analogs and fundamental principles of organic chemistry. For many laboratory applications, it is imperative to experimentally determine the solubility in specific solvent systems.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents at Ambient Temperature (20-25 °C)

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility | Rationale |

| Dichloromethane (DCM) | 9.1 | High | A good balance of polarity to effectively dissolve the compound. |

| Tetrahydrofuran (THF) | 7.6 | High | A polar aprotic ether that can efficiently solvate the molecule. |

| Ethyl Acetate (EtOAc) | 6.0 | High | A moderately polar solvent capable of participating in hydrogen bonding. |

| Acetone | 21 | High | A versatile polar aprotic solvent. |

| Acetonitrile (MeCN) | 37.5 | Moderate to High | A polar aprotic solvent suitable for a broad range of organic compounds. |

| Toluene | 2.4 | Moderate | A non-polar aromatic solvent that can engage in pi-stacking interactions with the benzene ring. |

| N,N-Dimethylformamide (DMF) | 36.7 | High | A highly polar aprotic solvent known for its excellent solvating power. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | A highly polar aprotic solvent, frequently used for compounds with limited solubility. |

| Methanol (MeOH) | 33 | Moderate | A polar protic solvent; solubility may be constrained by the non-polar regions of the molecule. |

| Ethanol (EtOH) | 24.5 | Moderate | A polar protic solvent with properties similar to methanol. |

| Water | 80.1 | Low | A highly polar protic solvent, which is unlikely to dissolve the predominantly non-polar organic compound. |

| Hexanes | 1.9 | Low to Moderate | A non-polar solvent; solubility will be dictated by the balance with the polar functional groups. |

Experimental Protocol for Solubility Determination

To acquire precise solubility data for a particular application, a methodical experimental approach is essential. The following protocol details a standard procedure for determining the solubility of this compound in a given solvent.

Objective: To quantitatively determine the solubility of this compound in a chosen solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent (analytical grade)

-

Vials equipped with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Constant temperature bath or heating block

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Introduce an excess amount of this compound into a vial containing a precisely measured volume of the chosen solvent. A visible excess of solid should remain.

-

Securely seal the vial to prevent any solvent evaporation.

-

Submerge the vial in a constant temperature bath maintained at the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for an adequate duration (e.g., 24 hours) to ensure that solubility equilibrium is achieved.

-

-

Sample Collection and Preparation:

-

Following the equilibration period, cease stirring and permit the excess solid to sediment.

-

Carefully aspirate a known volume of the supernatant liquid using a pre-warmed pipette to prevent premature precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to eliminate any suspended solid particulates.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the analytical range of the chosen instrument.

-

-

Analysis:

-

Analyze the diluted solution using a calibrated HPLC or GC method to ascertain the concentration of this compound.

-

Generate a calibration curve using standard solutions of known concentrations to ensure the accuracy of the quantification.

-

-

Calculation of Solubility:

-

From the analytical data, calculate the concentration of the saturated solution, making sure to account for the dilution factor.

-

Express the solubility in standard units, such as g/L or mol/L.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound.

Stability Profile: Preserving Reagent Integrity

The stability of this compound is a paramount consideration for its proper storage and handling. As a benzyl bromide derivative, it is prone to degradation via several mechanisms, most notably hydrolysis and nucleophilic substitution. A clear understanding of these degradation pathways is crucial for minimizing the generation of impurities and ensuring the consistency of synthetic results.

Potential Degradation Pathways

-

Hydrolysis: In the presence of water, the benzylic bromide can undergo hydrolysis to yield the corresponding 4-ethoxy-3,5-difluorobenzyl alcohol. This reaction can be accelerated by acidic or basic conditions.

-

Nucleophilic Substitution: The bromide ion is an excellent leaving group, which makes the benzylic carbon atom susceptible to attack by other nucleophiles that may be present as impurities or as components of the reaction mixture.

-

Light Sensitivity: Although less common for benzyl bromides compared to other functional groups, prolonged exposure to high-energy light could potentially initiate radical-mediated degradation processes.

Recommended Storage and Handling Conditions

To preserve the purity and reactivity of this compound, the following storage and handling guidelines are strongly advised:

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated environment. Protection from moisture is of critical importance to prevent hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to displace ambient moisture and oxygen. Refrigeration (2-8 °C) is often suggested to decelerate potential degradation.

-

Handling: All manipulations should be performed in a chemical fume hood to prevent inhalation. Appropriate personal protective equipment, including gloves and safety glasses, must be worn. Direct contact with skin and eyes should be avoided, as benzyl bromides are known to be lachrymatory and can cause irritation. Exposure to atmospheric moisture should be minimized by working efficiently and promptly resealing the container.

Experimental Protocol for a Forced Degradation Study

A forced degradation study is an indispensable tool for elucidating the stability of a compound under stressed conditions. The data generated from such a study is invaluable for the development of stable formulations and for the prediction of a compound's shelf-life.

Objective: To identify potential degradation products and pathways for this compound under a variety of stress conditions.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV lamp

-

Constant temperature oven

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a precisely known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Combine the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a predetermined duration (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature for a specified period (e.g., 2 hours).

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature for a defined time (e.g., 24 hours).

-

Thermal Degradation: Heat the solid compound or a solution in a suitable solvent in an oven at an elevated temperature (e.g., 80 °C) for a set duration (e.g., 48 hours).

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified period.

-

-

Sample Analysis:

-

At designated time intervals, collect samples from each stress condition.

-

Neutralize the acidic and basic samples prior to analysis.

-

Analyze all samples using a stability-indicating HPLC-UV/MS method. This method must be capable of resolving the parent compound from all potential degradation products.

-

-

Data Interpretation:

-

Identify the major degradation products based on their mass-to-charge ratio (m/z) obtained from the MS data.

-

Quantify the remaining amount of the parent compound and the amount of each degradation product formed.

-

Propose plausible degradation pathways based on the identified products.

-

Diagram 2: Workflow for a Forced Degradation Study

The Strategic Integration of the 4-Ethoxy-3,5-difluorobenzyl Moiety in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic incorporation of fluorine atoms and alkoxy groups into molecular scaffolds is a cornerstone of modern drug discovery, offering a nuanced approach to modulating physicochemical and pharmacokinetic properties. This technical guide delves into the potential applications of a versatile, yet underexplored, chemical entity: 4-Ethoxy-3,5-difluorobenzyl bromide . We will explore its synthetic rationale, the unique contributions of its constituent functional groups, and its prospective utility as a key building block in the design of novel therapeutic agents. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, providing both foundational insights and actionable experimental frameworks.

Introduction: The Power of Synergistic Functionalization

In the landscape of medicinal chemistry, the benzyl bromide scaffold is a classic electrophilic building block, enabling the covalent attachment of a benzylic moiety to a wide array of nucleophilic pharmacophores. The true innovation, however, lies in the strategic substitution of the benzene ring. The subject of this guide, this compound, presents a compelling triad of functional groups, each contributing to a unique physicochemical profile.

-

The Benzyl Bromide: A reactive handle for synthetic elaboration, allowing for the facile introduction of the core scaffold into a target molecule.

-

The 3,5-Difluoro Substitution: The presence of two fluorine atoms flanking the ethoxy group provides a powerful tool for modulating the electronic properties of the ring. Fluorine's high electronegativity can lower the pKa of adjacent functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable interactions with protein targets.[1]

-

The 4-Ethoxy Group: Alkoxy groups, such as ethoxy, are prevalent in numerous approved drugs and natural products.[2] They can act as hydrogen bond acceptors, improve solubility, and contribute to favorable binding interactions within protein pockets. The ethyl group, in particular, offers a balance of lipophilicity and conformational flexibility.

The confluence of these features in a single building block suggests significant potential for this scaffold in developing novel therapeutics across various disease areas.

Synthetic Strategy and Mechanistic Rationale

Proposed Synthetic Route

The proposed synthesis commences with the readily available 3,5-difluorophenol and proceeds through ethoxylation, formylation, reduction, and finally bromination.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Ethoxylation of 3,5-Difluorophenol

-

Rationale: A standard Williamson ether synthesis is proposed. The phenolic proton is acidic and readily deprotonated by a suitable base to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethylating agent.

-

Protocol:

-

To a solution of 3,5-difluorophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and monitor by thin-layer chromatography (TLC) until completion.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-ethoxy-3,5-difluorobenzene.

-

Step 2: Formylation of 1-Ethoxy-3,5-difluorobenzene

-

Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings. The electron-donating ethoxy group activates the ring towards electrophilic substitution, directing the formyl group to the para position.

-

Protocol:

-

In a flame-dried flask under an inert atmosphere, cool a solution of DMF (3.0 eq) to 0 °C.

-

Add phosphorus oxychloride (POCl3, 1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.

-

Add a solution of 1-ethoxy-3,5-difluorobenzene (1.0 eq) in a minimal amount of DMF to the Vilsmeier reagent.

-

Heat the reaction mixture to 90 °C and stir for several hours, monitoring by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain 4-ethoxy-3,5-difluorobenzaldehyde.

-

Step 3: Reduction of 4-Ethoxy-3,5-difluorobenzaldehyde

-

Rationale: The aldehyde is selectively reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride. This method is highly efficient and chemoselective.

-

Protocol:

-

Dissolve 4-ethoxy-3,5-difluorobenzaldehyde (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (NaBH4, 1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (4-ethoxy-3,5-difluorophenyl)methanol, which is often pure enough for the next step.

-

Step 4: Bromination of (4-Ethoxy-3,5-difluorophenyl)methanol

-

Rationale: Conversion of the primary alcohol to the corresponding bromide can be achieved with various reagents. Phosphorus tribromide (PBr3) is a common and effective choice for this transformation, proceeding via an SN2 mechanism.

-

Protocol:

-

Dissolve (4-ethoxy-3,5-difluorophenyl)methanol (1.0 eq) in a dry, aprotic solvent such as diethyl ether at 0 °C under an inert atmosphere.

-

Add phosphorus tribromide (PBr3, 0.4 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice-water.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

-

Potential Applications in Medicinal Chemistry

The this compound scaffold is a versatile building block that can be incorporated into a variety of molecular architectures to target a range of biological pathways. Below are some prospective applications based on the known activities of structurally similar compounds.

As a Scaffold for Kinase Inhibitors

The 3,5-disubstituted benzyl moiety is a feature in some kinase inhibitors. For example, derivatives of 3,5-dimethoxyphenyl purines have been developed as irreversible covalent inhibitors of the Fibroblast Growth Factor Receptor (FGFR).[3] The 3,5-difluoro substitution pattern in our target molecule can mimic the electronic and steric properties of the dimethoxy substitution, while potentially offering improved metabolic stability and cell permeability.

Hypothetical Target Molecule Design:

Caption: Design concept for a kinase inhibitor.

Experimental Workflow for Screening:

-

Synthesis: Synthesize a small library of compounds by reacting this compound with various nucleophilic heterocyclic pharmacophores (e.g., aminopurines, aminopyrimidines).

-

Kinase Panel Screening: Screen the synthesized compounds against a panel of kinases to identify initial hits.

-

IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) for the most promising hits against their target kinases.

-

Cell-based Assays: Evaluate the antiproliferative activity of the lead compounds in relevant cancer cell lines.

| Parameter | Description | Target Value |

| Kinase IC50 | Concentration for 50% inhibition of kinase activity. | < 100 nM |

| Cellular EC50 | Concentration for 50% inhibition of cell proliferation. | < 1 µM |

| Selectivity | Ratio of IC50 for off-target vs. on-target kinases. | > 100-fold |

Development of Nuclear Receptor Modulators

The 2,6-difluorobenzyl ether moiety has been identified as a key component in a series of potent and selective inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[4][5] RORγt is a critical regulator of pro-inflammatory cytokine production, making it an attractive target for autoimmune diseases. The 4-ethoxy-3,5-difluorobenzyl group offers a similar electronic profile and could be explored in this context.

Hypothetical RORγt Inverse Agonist Design:

Caption: Design of a potential RORγt inverse agonist.

Experimental Workflow for Evaluation:

-

Synthesis: Couple this compound with a suitable alcohol-containing core scaffold known to bind to RORγt.

-

Reporter Gene Assay: Use a cell-based reporter gene assay to measure the inverse agonist activity of the synthesized compounds on RORγt.

-

Cytokine Release Assay: In primary human T-cells, assess the ability of the compounds to inhibit the production of IL-17A, a key pro-inflammatory cytokine regulated by RORγt.

-

Pharmacokinetic Studies: Evaluate the oral bioavailability and metabolic stability of lead compounds in preclinical models.

| Assay | Parameter | Target Value |

| RORγt Reporter Assay | EC50 for inverse agonism. | < 50 nM |

| IL-17A Release Assay | EC50 for inhibition of IL-17A production. | < 200 nM |

| Oral Bioavailability (Mouse) | %F | > 30% |

Conclusion and Future Perspectives

This compound represents a promising, yet largely untapped, building block for medicinal chemistry. The strategic combination of a reactive benzyl bromide handle with the modulating effects of a 4-ethoxy group and 3,5-difluoro substitution provides a powerful tool for the design of novel therapeutics. The proposed synthetic route offers a practical means for its preparation, and the outlined potential applications in kinase inhibition and nuclear receptor modulation serve as a starting point for further investigation. As the demand for finely-tuned molecular scaffolds continues to grow, the exploration of such multi-functional building blocks will be paramount in the quest for new and effective medicines.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- U.S. Patent No. 6,287,646. (2001). Dainippon Ink and Chemicals, Inc.

- Schroeder, G. M., An, Y., Cai, Z. W., Chen, X. T., Clark, C., Cornelius, L. A., ... & Borzilleri, R. M. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of medicinal chemistry, 52(5), 1251-1254.

- Gfesser, G. A., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(20), 127478.

- Roe, A., & Little, W. F. (1955). The Preparation of Some Fluorine-Containing Aromatic Grignard Reagents. The Journal of Organic Chemistry, 20(11), 1577-1579.

-

ResearchGate. (n.d.). Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Retrieved from [Link]

- U.S.

-

PrepChem. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Chinese P

- Chinese P

- Chinese P

- Chinese P

- Chinese P

- Chinese P

-

PubChem. (n.d.). 3,5-Difluorobenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]

- Zhang, X., et al. (2024). Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-purine derivatives as irreversible covalent FGFR inhibitors. European Journal of Medicinal Chemistry, 273, 116415.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 3. Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-purine derivatives as irreversible covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Scientist's Guide to 4-Ethoxy-3,5-difluorobenzyl Bromide: A Versatile Building Block for Modern Synthesis

Introduction & Strategic Significance

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design.[1][2] Fluorinated building blocks are prized for their ability to confer unique physicochemical properties, such as enhanced metabolic stability, increased membrane permeability, and modulated receptor binding affinity.[2][3] Within this class of reagents, substituted benzyl bromides stand out as powerful electrophilic synthons for forging key carbon-heteroatom and carbon-carbon bonds.

This guide focuses on 4-Ethoxy-3,5-difluorobenzyl bromide , a building block that synergistically combines the benefits of fluorine substitution with the electronic and steric influence of an ethoxy group. The molecule features a highly reactive benzylic bromide, making it an excellent substrate for nucleophilic substitution. The vicinal fluorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the aromatic ring and providing sites resistant to metabolic oxidation.[3] The para-ethoxy group, a moderate electron-donating group, modulates the electronic properties of the system and can serve as a hydrogen bond acceptor, a feature often exploited in ligand-receptor interactions.

This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the synthesis, core reactivity, and strategic applications of this compound as a versatile building block in organic synthesis.

Physicochemical Properties & Safe Handling

While this compound is not as widely documented as its simpler analogue, 3,5-difluorobenzyl bromide, its properties can be reliably predicted. The data presented below is a combination of known values for close analogues and predicted values for the title compound.

Table 1: Physicochemical Data

| Property | Value (Data Source/Analogue) |

| IUPAC Name | 1-(Bromomethyl)-4-ethoxy-3,5-difluorobenzene |

| Molecular Formula | C₉H₉BrF₂O |

| Molecular Weight | 251.07 g/mol |

| CAS Number | Not assigned (Analogue 3,5-difluorobenzyl bromide: 141776-91-2)[4] |

| Appearance | Predicted: Colorless to pale yellow liquid |

| Boiling Point | Predicted: Higher than 65 °C @ 4.5 mmHg (Analogue value)[4] |

| Density | Predicted: ~1.6 g/mL at 25 °C (Analogue value)[4] |

| Solubility | Soluble in common organic solvents (THF, DCM, Acetone, DMF) |

| Hazard Class | Predicted: Corrosive, Lachrymatory[5] |

Safety & Handling:

Like most benzyl bromides, this compound should be handled with extreme care in a well-ventilated fume hood. It is presumed to be a potent lachrymator and corrosive agent, causing severe skin burns and eye damage.[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

-

In case of contact: Immediately flush affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.

Synthesis of the Building Block

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Proposed Synthesis

-

Step 1: O-Ethylation of 3,5-Difluorophenol.

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 3,5-difluorophenol (1.0 eq.) in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add iodoethane (1.2 eq.).

-

Let the reaction stir at room temperature overnight. Quench carefully with water, extract with ethyl acetate, and purify by column chromatography to yield 1-ethoxy-3,5-difluorobenzene.

-

-

Step 2: Formylation (Vilsmeier-Haack).

-

To a flask containing anhydrous DMF (3.0 eq.) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise.

-

Stir for 30 minutes, then add 1-ethoxy-3,5-difluorobenzene (1.0 eq.).

-

Heat the reaction to 80-90 °C and stir for 4-6 hours.

-

Cool, pour onto ice, and neutralize with aqueous NaOH. Extract the product, 4-ethoxy-3,5-difluorobenzaldehyde, and purify.

-

-

Step 3: Reduction to Benzyl Alcohol.

-

Dissolve the aldehyde (1.0 eq.) in methanol.

-

Cool to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.

-

Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Quench with water, remove methanol under reduced pressure, and extract the resulting alcohol.

-

-

Step 4: Bromination to the Final Product.

-

Dissolve the (4-ethoxy-3,5-difluorophenyl)methanol (1.0 eq.) in anhydrous DCM.

-

Cool to 0 °C and add phosphorus tribromide (PBr₃, 0.5 eq.) dropwise.

-

Stir at 0 °C for 1 hour, then at room temperature for 2-3 hours.

-

Carefully pour the mixture onto ice water, separate the organic layer, wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate to yield the target benzyl bromide, which can be purified by vacuum distillation.

-

Core Reactivity & Mechanistic Considerations

The synthetic utility of this compound stems from the high reactivity of the benzylic C-Br bond. This position is activated towards nucleophilic substitution through both Sₙ1 and Sₙ2 pathways.[6]

-

Sₙ2 Pathway: As a primary benzylic halide, it is an excellent substrate for Sₙ2 reactions with a wide range of strong nucleophiles.[7] The reaction proceeds via backside attack, displacing the bromide ion in a single concerted step. This is the preferred pathway for strong, unhindered nucleophiles like alkoxides, primary amines, and enolates.[8][9]

-

Sₙ1 Pathway: In the presence of polar, protic solvents and weaker nucleophiles, an Sₙ1 mechanism can operate.[10] The departure of the bromide leaving group is the rate-determining step, forming a resonance-stabilized benzylic carbocation. The stability of this intermediate is key to the facility of the reaction.[10][11]

Electronic Effects of Substituents: The substituents on the aromatic ring play a crucial role in modulating this reactivity.

-

3,5-Difluoro Groups: These strongly electron-withdrawing groups destabilize the formation of a positive charge at the benzylic position. This effect disfavors the Sₙ1 pathway and makes the benzylic carbon more electrophilic, potentially accelerating the Sₙ2 pathway.

-

4-Ethoxy Group: This electron-donating group acts in opposition, stabilizing the benzylic carbocation through resonance. This stabilization would favor an Sₙ1 pathway.

The overall reactivity is a balance of these competing electronic effects, with the specific reaction conditions and nucleophile strength ultimately dictating the dominant mechanism.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ikprress.org [ikprress.org]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]

- 5. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. byjus.com [byjus.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

"4-Ethoxy-3,5-difluorobenzyl bromide" reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 4-Ethoxy-3,5-difluorobenzyl bromide with Nucleophiles

Authored by a Senior Application Scientist

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] this compound emerges as a highly valuable and reactive intermediate, offering a unique combination of electronic features that make it a powerful tool for synthetic chemists.

This guide provides an in-depth analysis of the reactivity of this compound with a range of common nucleophiles. We will explore the underlying mechanistic principles, provide field-proven insights into experimental design, and offer detailed protocols for its application. The focus is not merely on the "what" but on the "why," empowering researchers to harness the full potential of this versatile reagent.

Molecular Profile: Understanding the Electronic Landscape

The reactivity of this compound is dictated by the interplay of its substituents on the benzylic carbon, the electrophilic center for nucleophilic attack.

-

Benzylic Bromide: The C-Br bond is inherently polarized, making the benzylic carbon electrophilic. As a leaving group, bromide is readily displaced. Benzylic halides are significantly more reactive than simple alkyl halides due to the stabilization of the reaction's transition state by the adjacent π-system of the aromatic ring.[3]

-

Ortho-Difluoro Substitution: The two fluorine atoms at positions 3 and 5 exert a powerful electron-withdrawing effect through induction (-I effect). This effect significantly increases the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

-

Para-Ethoxy Group: The ethoxy group at position 4 is an electron-donating group through resonance (+M effect), which can help stabilize the transition state.

The combined electronic influence of these groups primes the molecule for efficient nucleophilic substitution, predominantly via the SN2 pathway.

Caption: SN2 vs. SN1 mechanistic pathways for benzylic bromides.

Reactivity with Common Nucleophiles: A Practical Guide

The high reactivity of this compound allows for the efficient formation of C-O, C-N, C-S, and C-C bonds. The choice of solvent and base is critical for optimizing reaction outcomes. Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred as they solvate the counter-ion of the nucleophile while leaving the nucleophilic anion relatively "bare" and highly reactive, thus accelerating SN2 reactions. [4]

Table 1: Summary of Reactions with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Base (if needed) | Typical Solvent | Product Type | Expected Yield |

| O-Nucleophiles | Phenols, Alcohols | K₂CO₃, Cs₂CO₃ | DMF, MeCN | Ether | High |

| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃, Et₃N | MeCN, THF | Substituted Amine | Very High |

| Sodium Azide (NaN₃) | None | DMF/H₂O | Benzyl Azide | Very High | |

| S-Nucleophiles | Thiols | K₂CO₃, NaH | DMF, THF | Thioether | Very High |

| C-Nucleophiles | Sodium Cyanide (NaCN) | None | DMSO, DMF | Benzyl Nitrile | High |

| Diethyl Malonate | NaOEt, K₂CO₃ | EtOH, DMF | Alkylated Malonate | Good to High |

O-Nucleophiles: Williamson Ether Synthesis

The reaction with alcohols or phenols provides a straightforward route to diverse ether derivatives.

Causality of Experimental Choices:

-

Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed. Its role is solely to deprotonate the alcohol or phenol, forming the more nucleophilic alkoxide/phenoxide in situ. This avoids competition from the base acting as a nucleophile itself. Cesium carbonate is often used for sterically hindered or less reactive substrates due to the "cesium effect," which enhances the nucleophilicity of the oxygen anion.

-

Solvent: DMF or MeCN are ideal solvents as they readily dissolve the reactants and facilitate the SN2 mechanism.

N-Nucleophiles: Amines and Azides

Alkylation of amines is a fundamental transformation. The reaction with sodium azide is particularly useful, as the resulting benzyl azide is a key precursor for synthesizing primary amines (via reduction) or triazoles (via "click" chemistry). [5][6] Causality of Experimental Choices:

-

Amines: For the alkylation of primary or secondary amines, a base is required to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine. An excess of the starting amine can serve as the base, but it is often more efficient to use a non-nucleophilic base like K₂CO₃ or an organic base like triethylamine (Et₃N).

-

Azide: Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions. The reaction is typically fast and clean in solvents like DMF, often with a small amount of water to aid solubility.

S-Nucleophiles: Thioether Synthesis

Thiols are highly potent nucleophiles and react readily with this compound to form thioethers. The principles are analogous to the Williamson ether synthesis, though the higher nucleophilicity of sulfur often allows for milder reaction conditions.

C-Nucleophiles: C-C Bond Formation

The formation of new carbon-carbon bonds is central to building molecular complexity. Cyanide and enolates are common carbon-based nucleophiles.

Causality of Experimental Choices:

-

Cyanide: Sodium or potassium cyanide is a potent nucleophile that provides a direct route to benzyl nitriles. [3][6]These nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.

-

Enolates: For less reactive carbon nucleophiles like the enolate of diethyl malonate, a strong base such as sodium ethoxide (NaOEt) is often required to ensure complete deprotonation.

Detailed Experimental Protocol: Synthesis of a Benzyl Ether

This protocol describes a general, self-validating procedure for the synthesis of a 4-ethoxy-3,5-difluorobenzyl ether from a phenolic nucleophile.

Safety First: Benzyl bromides are lachrymators and should be handled in a well-ventilated fume hood. [3]Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagents:

-

This compound (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (approx. 0.2 M concentration)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the substituted phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to the flask. Stir the resulting suspension at room temperature for 15 minutes.

-

Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 60-70 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting benzyl bromide spot indicates reaction completion (typically 2-4 hours).

-

Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts. [3]9. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure benzyl ether product.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: A generalized experimental workflow for SN2 reactions.

Conclusion